N-benzyl-2-chloro-N-methylpropanamide
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Overview
Description
N-benzyl-2-chloro-N-methylpropanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-methylpropanamide typically involves the reaction of benzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-methylpropanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are N-substituted amides or thioamides.
Hydrolysis: The major products are the corresponding carboxylic acid and benzylamine.
Scientific Research Applications
N-benzyl-2-chloro-N-methylpropanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloro-N-phenylpropanamide: Similar in structure but with a phenyl group instead of a methyl group.
N-benzyl-2-chloro-N-methylethanamine: Similar in structure but with an ethanamine group instead of a propanamide group.
Uniqueness
N-benzyl-2-chloro-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBLVRENQLMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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